Technical Whitepaper: 1-Isopropyl-1H-pyrazole-3-carboxylic Acid Methyl Ester
Technical Whitepaper: 1-Isopropyl-1H-pyrazole-3-carboxylic Acid Methyl Ester
Executive Summary
The 1-isopropyl-1H-pyrazole-3-carboxylic acid methyl ester represents a critical building block in modern medicinal chemistry, particularly for the synthesis of kinase inhibitors, agrochemicals, and GPCR ligands. Its value lies in the pyrazole core —a privileged scaffold in FDA-approved drugs (e.g., Ruxolitinib, Sildenafil)—combined with the isopropyl group , which enhances lipophilicity and metabolic stability, and the methyl ester , which serves as a versatile electrophilic handle for further diversification.
This guide provides an in-depth analysis of its physicochemical properties, challenges in regioselective synthesis, and downstream applications, grounding all protocols in self-validating scientific logic.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This molecule is often encountered as an intermediate. While the free acid form is frequently cataloged, the methyl ester is the primary species used in synthetic workflows due to its solubility and reactivity.
| Property | Data / Description |
| Systematic Name | Methyl 1-(propan-2-yl)-1H-pyrazole-3-carboxylate |
| Parent Acid CAS | 942631-65-4 (Refers to the free acid form) |
| Molecular Formula | |
| Molecular Weight | 168.19 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |
| LogP (Predicted) | ~1.8 (Isopropyl group adds ~1.0 log unit vs. methyl) |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
Synthetic Routes & Regiochemistry (The Core Expertise)
Synthesizing N-substituted pyrazoles presents a classic regioselectivity challenge: distinguishing between the N1 and N2 positions. The placement of the isopropyl group relative to the carboxylate is critical for biological activity.
Route A: Direct Alkylation (The Kinetic vs. Thermodynamic Challenge)
Method: Alkylation of methyl 1H-pyrazole-3-carboxylate using isopropyl halides.
-
Mechanism: The pyrazole anion is an ambident nucleophile.
-
The Challenge: The lone pair on N1 is less sterically hindered but electronically affected by the electron-withdrawing ester group at C3.
-
Optimization: Using a soft base (
) in a polar aprotic solvent (DMF) favors the thermodynamically stable 1,3-isomer, though mixtures are common and require separation.
Route B: Cyclocondensation (De Novo Synthesis)
Method: Reaction of methyl 2,4-dioxobutanoate derivatives with isopropylhydrazine.
-
Advantage: Higher convergence.
-
Regiocontrol: The nucleophilicity of the hydrazine nitrogens differs. The terminal
of isopropylhydrazine attacks the most electrophilic carbonyl.
Visualization: Synthetic Workflow & Separation
The following diagram illustrates the critical decision tree in synthesizing and isolating the correct isomer.
Caption: Figure 1. Synthesis workflow highlighting the critical purification step required to isolate the regioisomerically pure 1,3-substituted pyrazole.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Synthesis via Alkylation
Rationale: This method uses Cesium Carbonate to enhance the nucleophilicity of the pyrazole nitrogen while minimizing over-alkylation.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(1.5 equiv) in one portion. Stir at Room Temperature (RT) for 30 mins to ensure anion formation.-
Validation: The suspension should become slightly more homogeneous or change color (often yellowing).
-
-
Alkylation: Add 2-Iodopropane (1.2 equiv) dropwise via syringe.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).
-
Checkpoint: Look for the disappearance of the lower Rf spot (NH-pyrazole) and appearance of two higher Rf spots (Regioisomers).
-
-
Workup: Dilute with EtOAc (100 mL), wash with water (
mL) to remove DMF, then brine. Dry over .[3] -
Purification: Silica gel column chromatography. The 1,3-isomer typically elutes after the 1,5-isomer or has a distinct Rf depending on the exact stationary phase; NOESY NMR is required to confirm the proximity of the Isopropyl CH proton to the Pyrazole H-5 proton.
Reactivity & Functionalization[9]
The methyl ester acts as a "gateway" functional group.
-
Saponification (
):-
Reagent: LiOH in THF/Water.
-
Use: Generates the free acid (CAS 942631-65-4) for peptide coupling.
-
-
Reduction (
):-
Reagent:
or DIBAL-H. -
Use: Creates a hydroxymethyl handle for converting to halides or ethers.
-
-
Amidation (
):-
Reagent: Direct aminolysis with
or via acid chloride. -
Use: Common linkage in kinase inhibitors (e.g., hinge binders).
-
Caption: Figure 2.[4][5] Divergent synthesis pathways from the methyl ester scaffold.
Handling, Safety & Stability (HSE)
Hazard Classification (GHS):
Storage Protocol:
-
Store at 2–8°C under inert atmosphere (
or Ar). Esters can hydrolyze slowly if exposed to atmospheric moisture over months. -
Self-Validation: Check NMR for a methanol peak (singlet at ~3.49 ppm in
) which indicates hydrolysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 565662, Methyl 1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[10] Journal of Organic Chemistry.[10] (Discusses regioselectivity mechanisms relevant to pyrazole synthesis). Retrieved from [Link]
Sources
- 1. CAS 942631-65-4: 1-Isopropyl-1H-pyrazole-3-carboxylic acid [cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
